5-(3-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(3-bromophenyl)-3-methyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-6-9(11(14)15)10(16-13-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHOSJYEEURJJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501206858 | |
| Record name | 4-Isoxazolecarboxylic acid, 5-(3-bromophenyl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501206858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355334-93-8 | |
| Record name | 4-Isoxazolecarboxylic acid, 5-(3-bromophenyl)-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355334-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isoxazolecarboxylic acid, 5-(3-bromophenyl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501206858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Bromination: The phenyl ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Esterification: Alcohols and acid catalysts like sulfuric acid are used.
Amidation: Amines and coupling agents like dicyclohexylcarbodiimide (DCC) are used.
Major Products
Substitution Products: Various substituted phenyl derivatives.
Oxidation Products: Oxidized forms of the isoxazole ring or phenyl ring.
Reduction Products: Reduced forms of the isoxazole ring or phenyl ring.
Esters and Amides: Ester and amide derivatives of the carboxylic acid group.
Scientific Research Applications
5-(3-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(3-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Positional Isomers: Bromine Substitution
- 5-(4-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid (CAS 91182-60-4): Differs in bromine placement (para vs. meta). Similar molecular weight (282.09 g/mol) and formula (C₁₁H₈BrNO₃) . Higher similarity score (0.95) compared to the meta isomer due to shared functional groups, but distinct pharmacological profiles. For example, the para isomer is frequently used in Suzuki-Miyaura cross-coupling reactions to generate biphenyl derivatives, a reactivity less explored in the meta isomer .
Methyl Ester Derivatives
5-(3-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester (CAS 1355334-84-7):
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid methyl ester (CAS 1228689-61-9):
Substituent Variations
- 3,5-Dimethylisoxazole-4-carboxylic acid (CAS 2510-36-3): Lacks the bromophenyl group, reducing molecular weight (155.15 g/mol) and halogen-mediated interactions. Similarity score: 0.88 ; used in leflunomide synthesis (immunomodulatory drug) .
4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid (CAS 179162-55-1):
Physicochemical Properties
*Predicted pKa values suggest strong acidity due to the carboxylic acid group .
Pharmacological and Application Insights
- Glutamate Receptor Modulation : Isoxazole derivatives like 5-methylisoxazole-4-carboxylic acid are precursors to AMPA receptor ligands, though the bromophenyl variants’ direct activity remains underexplored .
- Prodrug Synthesis : Carboxylic acid derivatives are converted to hydrazides or amides for improved pharmacokinetics, e.g., 5-(4-bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid hydrazide .
Biological Activity
5-(3-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Synthesis
The compound features an isoxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen atoms. The presence of a bromine atom on the phenyl ring enhances its reactivity and biological activity. The molecular formula is , with a molar mass of approximately 296.12 g/mol.
Synthesis Methods
Various synthetic routes have been developed for producing this compound. Common methods include:
- Condensation Reactions : Utilizing suitable reagents to form the isoxazole ring.
- Bromination : Introducing the bromine substituent on the phenyl group during synthesis to enhance biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, likely due to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators.
Anticancer Activity
Several studies have reported that this compound demonstrates anticancer activity by targeting specific cellular pathways involved in tumor growth and proliferation. It may act as an inhibitor of key signaling pathways such as those mediated by receptor tyrosine kinases.
The biological activity of this compound involves interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes like COX, leading to decreased inflammation.
- Receptor Modulation : It could modulate receptor activity associated with cancer cell proliferation.
- Signaling Pathways : The compound may alter signaling pathways that govern cell survival and apoptosis.
Table 1: Summary of Biological Activities
Notable Research Findings
- Antimicrobial Efficacy : A study demonstrated that the compound showed significant inhibition of bacterial growth in vitro, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Inhibition of Tumor Growth : In vivo studies indicated that treatment with this compound led to reduced tumor sizes in xenograft models, highlighting its potential as an anticancer agent.
- Mechanistic Insights : Detailed mechanistic studies revealed that the compound's anti-inflammatory effects are mediated through specific interactions with COX enzymes, leading to a decrease in prostaglandin synthesis.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 5-(3-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid?
Answer:
The synthesis typically involves cyclocondensation reactions or coupling strategies. For example, brominated isoxazole derivatives can be synthesized via [3+2] cycloaddition between nitrile oxides and alkynes, followed by functionalization of the phenyl ring. Key steps include:
- Introducing the bromo substituent via electrophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Carboxylic acid formation through hydrolysis of ester precursors (e.g., using NaOH or LiOH) .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Advanced: How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?
Answer:
Optimization strategies include:
- Catalyst Screening : Testing Pd catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while toluene may reduce side reactions .
- Temperature Control : Lower temperatures (0–25°C) minimize decomposition of sensitive intermediates like nitrile oxides .
- Real-Time Monitoring : Use HPLC or TLC to track reaction progress and adjust stoichiometry .
Basic: What safety protocols are critical when handling this compound?
Answer:
Critical precautions include:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture .
- Emergency Measures : For spills, use inert absorbents (e.g., vermiculite) and neutralize acidic residues with sodium bicarbonate .
Advanced: How can contradictions in spectroscopic data (e.g., NMR shifts or mass fragmentation patterns) be resolved?
Answer:
- Multi-Technique Validation : Combine ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) to cross-verify structural assignments .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .
- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry via single-crystal analysis .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H NMR (δ 7.4–8.1 ppm for aromatic protons) and ¹³C NMR (δ 160–165 ppm for carboxylic acid) confirm substitution patterns .
- Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 296) .
- HPLC-PDA : Assess purity (>97%) and detect impurities using C18 columns with acetonitrile/water gradients .
Advanced: What is the role of the bromo substituent in modulating biological activity or binding affinity?
Answer:
- Structure-Activity Relationship (SAR) : The bromo group enhances lipophilicity, improving membrane permeability in cellular assays .
- Target Interaction : In glutamate receptor studies (e.g., AMPA/KA receptors), bromo-substituted isoxazoles act as antagonists by sterically blocking ligand-binding domains .
- Metabolic Stability : Bromine’s electron-withdrawing effect reduces oxidative metabolism, prolonging half-life in pharmacokinetic studies .
Advanced: How can computational methods (e.g., molecular docking) predict the compound’s reactivity or biological targets?
Answer:
- Docking Simulations : Use AutoDock Vina to model interactions with proteins (e.g., COX-2 or kinases) based on the bromophenyl moiety’s hydrophobic interactions .
- DFT Calculations : Predict electrophilic/nucleophilic sites for derivatization (e.g., Fukui indices) .
- MD Simulations : Study stability in aqueous environments using GROMACS to optimize solubility for in vivo studies .
Basic: What strategies ensure high purity (>98%) during synthesis and purification?
Answer:
- Recrystallization : Use ethanol/water mixtures to isolate crystals with minimal impurities .
- Flash Chromatography : Optimize solvent systems (e.g., hexane/ethyl acetate gradients) for efficient separation .
- Lyophilization : For hygroscopic intermediates, freeze-drying prevents degradation .
Advanced: How does the methyl group on the isoxazole ring influence the compound’s electronic properties?
Answer:
- Electron-Donating Effect : The methyl group increases electron density on the isoxazole ring, stabilizing intermediates in nucleophilic substitution reactions .
- Steric Hindrance : Reduces rotational freedom of the phenyl ring, affecting crystallinity and solubility .
- Tautomerism Studies : IR and NMR data show the methyl group shifts tautomeric equilibria in solution, impacting reactivity .
Basic: What are the key applications of this compound in medicinal chemistry research?
Answer:
- Scaffold for Drug Design : Used in developing kinase inhibitors (e.g., JAK2/STAT3 pathways) due to its rigid isoxazole core .
- Probe Synthesis : Fluorescent derivatives (e.g., coupling with BODIPY) track cellular uptake in imaging studies .
- Fragment-Based Screening : Libraries of brominated isoxazoles are screened for binding to neurodegenerative disease targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
